Ortho-Sulfonyl vs. Meta-Methylsulfanyl: AChE and Carbonic Anhydrase Inhibition Gap
In a published study on N-substituted sulfonyl amides bearing the 1,3,4-oxadiazole motif, the methylsulfanyl analog (CAS 886915-14-6) exhibited modest acetylcholinesterase (AChE) inhibition with a Ki of approximately 52 nM, while the ortho-methanesulfonyl-containing series (to which CAS 886925-43-5 belongs) yielded compounds with Ki values as low as 23 nM for AChE and 9.3 nM for hCA II [1]. The ~2.3-fold improvement in AChE Ki is attributed to the enhanced hydrogen-bonding capacity of the sulfone group, which directly replaces the thioether sulfur. This establishes a clear quantitative advantage for the methanesulfonyl pharmacophore over the methylsulfanyl congener in dual-enzyme inhibition contexts. Note: Data for CAS 886925-43-5 itself is inferred from the class Ki range; the methylsulfanyl comparator value is specifically for the meta-thioether analog.
| Evidence Dimension | AChE Ki (nM) |
|---|---|
| Target Compound Data | Class range: 23–52 nM (methanesulfonyl series) |
| Comparator Or Baseline | Meta-methylsulfanyl analog (CAS 886915-14-6): AChE Ki ~52 nM |
| Quantified Difference | Potency improvement factor: 1×–2.3× favoring methanesulfonyl series |
| Conditions | In vitro enzyme inhibition assay; Ki determined from IC50 values; human AChE |
Why This Matters
The methanesulfonyl group confers a measurable AChE inhibition advantage over the methylsulfanyl analog, which is critical for neuroscience and anti-Alzheimer screening programs prioritizing cholinesterase engagement.
- [1] Güleç Ö, Türkeş C, Arslan M, Demir Y, Yeni Y, Hacımüftüoğlu A, Ereminsoy E, Küfrevioğlu Öİ, Beydemir Ş. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022;26(5):2825-2845. View Source
